molecular formula C10H10FN B1396531 5'-Fluorospiro[cyclopropane-1,3'-indoline] CAS No. 913179-36-9

5'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B1396531
CAS No.: 913179-36-9
M. Wt: 163.19 g/mol
InChI Key: HJFDQUZANMKTQT-UHFFFAOYSA-N
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Description

5’-Fluorospiro[cyclopropane-1,3’-indoline] is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a fluorine atom attached at the 5’ position. The presence of the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the spirocyclization of indole derivatives, which can be achieved through various synthetic routes. For instance, the reaction of indole with cyclopropane derivatives under specific conditions can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of 5’-Fluorospiro[cyclopropane-1,3’-indoline] may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient production. The use of continuous flow reactors and other modern techniques can further enhance the scalability and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure and the presence of the fluorine atom influence the reactivity of the compound, making it suitable for specific transformations .

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide, resulting in the substitution of the fluorine atom with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions can produce spirocyclic amines or hydrocarbons .

Scientific Research Applications

5’-Fluorospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, 5’-Fluorospiro[cyclopropane-1,3’-indoline] is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the fluorine atom contribute to its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic framework but differ in the attached functional groups and overall structure.

    Spiro[cyclopropane-1,9’-fluorene]: This compound also features a spirocyclic structure with a cyclopropane ring fused to a fluorene moiety.

    Spiro[cyclopropane-1,3’-indolin]-2’-one: A closely related compound with a similar spirocyclic framework but differing in the position and nature of substituents.

Uniqueness

5’-Fluorospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and physical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDQUZANMKTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705383
Record name 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913179-36-9
Record name 5'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Fluorospiro[cyclopropane-1,3'-indoline]
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5'-Fluorospiro[cyclopropane-1,3'-indoline]
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5'-Fluorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 4
5'-Fluorospiro[cyclopropane-1,3'-indoline]
Reactant of Route 5
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Reactant of Route 6
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